molecular formula C13H18INO2 B14155210 N-Hexyl-2-hydroxy-4-iodobenzamide CAS No. 89011-07-4

N-Hexyl-2-hydroxy-4-iodobenzamide

Cat. No.: B14155210
CAS No.: 89011-07-4
M. Wt: 347.19 g/mol
InChI Key: FSVGDJXCZAMPNK-UHFFFAOYSA-N
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Description

N-Hexyl-2-hydroxy-4-iodobenzamide is an organic compound with the molecular formula C13H18INO2. It is characterized by the presence of a hexyl group, a hydroxyl group, and an iodine atom attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-hydroxy-4-iodobenzoic acid with hexylamine under appropriate conditions to form the desired benzamide .

Industrial Production Methods

Industrial production methods for N-Hexyl-2-hydroxy-4-iodobenzamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-2-hydroxy-4-iodobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-2-hydroxy-4-iodobenzamide involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-2-hydroxy-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for research and development .

Properties

CAS No.

89011-07-4

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

N-hexyl-2-hydroxy-4-iodobenzamide

InChI

InChI=1S/C13H18INO2/c1-2-3-4-5-8-15-13(17)11-7-6-10(14)9-12(11)16/h6-7,9,16H,2-5,8H2,1H3,(H,15,17)

InChI Key

FSVGDJXCZAMPNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C=C(C=C1)I)O

Origin of Product

United States

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